1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene
Vue d'ensemble
Description
1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It has been widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions.
Mécanisme D'action
1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene 118,551 selectively binds to β2-adrenergic receptors and prevents the activation of these receptors by endogenous catecholamines, such as epinephrine and norepinephrine. This results in the inhibition of downstream signaling pathways, such as the cAMP-protein kinase A pathway, which is involved in the regulation of various physiological processes.
Biochemical and physiological effects:
This compound 118,551 has been shown to have various biochemical and physiological effects, depending on the specific tissue and cell type. For example, in the airway smooth muscle cells, this compound 118,551 inhibits the relaxation induced by β2-adrenergic receptor agonists, such as salbutamol. In the heart, this compound 118,551 reduces the contractility and heart rate in response to β2-adrenergic receptor stimulation. In adipose tissue, this compound 118,551 inhibits lipolysis induced by β2-adrenergic receptor agonists.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene 118,551 has several advantages for lab experiments, such as its high selectivity for β2-adrenergic receptors, its well-established synthesis method, and its availability from commercial sources. However, it also has some limitations, such as its relatively low potency compared to other β2-adrenergic receptor antagonists, and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the use of 1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene 118,551 in scientific research. One direction is the investigation of the role of β2-adrenergic receptors in other physiological and pathological conditions, such as cancer, diabetes, and neurodegenerative diseases. Another direction is the development of more potent and selective β2-adrenergic receptor antagonists based on the structure of this compound 118,551. Finally, the use of this compound 118,551 in combination with other drugs that target β2-adrenergic receptors or other signaling pathways may provide new therapeutic approaches for various diseases.
Applications De Recherche Scientifique
1-[3-(4-sec-butylphenoxy)propoxy]-2-methoxybenzene 118,551 has been extensively used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions, such as asthma, chronic obstructive pulmonary disease, heart failure, and obesity. It has also been used to investigate the mechanism of action of other drugs that target β2-adrenergic receptors.
Propriétés
IUPAC Name |
1-butan-2-yl-4-[3-(2-methoxyphenoxy)propoxy]benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-16(2)17-10-12-18(13-11-17)22-14-7-15-23-20-9-6-5-8-19(20)21-3/h5-6,8-13,16H,4,7,14-15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRLMBTUEJPKRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCCOC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.